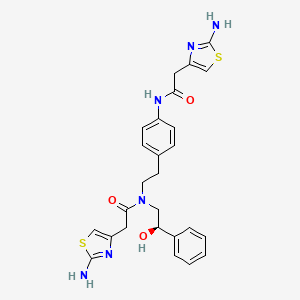
Mirabegron Impurity 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mirabegron Impurity 4 is a chemical compound used in the pharmaceutical industry as an impurity reference standard for the drug Mirabegron . It is a white to off-white crystalline powder . The chemical name of Mirabegron Impurity 4 is ®-2- (2-Aminothiazol-4-yl)-N- (4- (2- (2-aminothiazol-4-yl)acetamido)phenethyl)-N- (2-hydroxy-2-phenylethyl)acetamide .
Synthesis Analysis
In the synthesis of active pharmaceutical ingredients, the control of impurities is essential for producing quality, safe, and efficient drug products . In a study, five impurities of mirabegron, including impurity 4, were synthesized and structurally characterized using NMR, IR, and mass spectral studies . The route of synthesis established in the study was found to be simple, convenient, and economical .Molecular Structure Analysis
The molecular formula of Mirabegron Impurity 4 is C26H28N6O3S2 . The structure of a related impurity was identified as a mirabegron dimer bridged by methylene via LC–MS and NMR .Chemical Reactions Analysis
The impurity formed by a Mannich reaction between mirabegron and residual formaldehyde in excipients polyethylene glycol (PEG), polyoxyethylene (PEO) . The reaction between mirabegron and formaldehyde at different temperatures demonstrated that the higher the temperature, the faster the reaction rate and the higher level of this impurity were generated .Physical And Chemical Properties Analysis
The molecular weight of Mirabegron Impurity 4 is 536.7 g/mol . The precision of the proposed HPLC method was found to be 0.06494 (RSD) for intraday and 0.135251 (RSD) for interday that indicates good precision of the sample MIRA analyzed .科学的研究の応用
Structural Elucidation and Mechanism of Formation
Mirabegron Impurity 4 is a dimer formed by bridging two mirabegron molecules via a methylene group. LC–MS and NMR techniques were used to identify its structure . It arises from a Mannich reaction between mirabegron and residual formaldehyde in excipients like polyethylene glycol (PEG) and polyoxyethylene (PEO). The formaldehyde content in excipients directly influences the formation of this impurity. Understanding its structure and formation mechanism is crucial for quality control during drug development.
Overactive Bladder Treatment
Mirabegron itself is used to treat overactive bladder (OAB) symptoms, including urge urinary incontinence, urgency, and urinary frequency. As a beta-3 adrenergic agonist, it differs from antimuscarinic agents .
作用機序
Target of Action
Mirabegron Impurity 4, like Mirabegron, is primarily targeted at the β3-adrenergic receptor . This receptor plays a crucial role in treating overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency .
Mode of Action
It’s known that mirabegron, the parent compound, acts byactivating the β3-adrenergic receptor . This activation leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, thereby increasing bladder capacity .
Biochemical Pathways
The biochemical pathway of Mirabegron Impurity 4 involves a Mannich reaction between Mirabegron and residual formaldehyde present in excipients like polyethylene glycol (PEG) and polyoxyethylene (PEO) . This reaction leads to the formation of a Mirabegron dimer bridged by methylene .
Pharmacokinetics
Studies on mirabegron have shown that it has poor solubility and low bioavailability . Efforts to improve these properties have led to the development of co-amorphous dispersions of Mirabegron, which have shown improved solubility and thermodynamic stability .
Result of Action
The parent compound mirabegron, upon activation of the β3-adrenergic receptor, leads to an increase in bladder capacity . This helps in managing the symptoms of overactive bladder (OAB).
Action Environment
The formation of Mirabegron Impurity 4 is influenced by environmental factors such as temperature and the presence of residual formaldehyde in excipients . Higher temperatures accelerate the reaction rate between Mirabegron and formaldehyde, leading to higher levels of this impurity . Therefore, controlling the formaldehyde content in excipients and maintaining optimal temperatures are crucial to avoid such reactions and improve the quality of the product .
Safety and Hazards
将来の方向性
The effects on the cardiovascular system, pharmacokinetic interactions with other drugs, and increased incidence of new malignant events will require careful evaluation in the near future . During the development of pharmaceutical formulation on mirabegron or similar structure, appropriate excipients should be selected or the formaldehyde content in excipients could be controlled to avoid such reactions to improve the quality of the product .
特性
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3S2/c27-25-30-20(15-36-25)12-23(34)29-19-8-6-17(7-9-19)10-11-32(14-22(33)18-4-2-1-3-5-18)24(35)13-21-16-37-26(28)31-21/h1-9,15-16,22,33H,10-14H2,(H2,27,30)(H2,28,31)(H,29,34)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASFVOWZGHSXRG-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mirabegron Impurity 4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

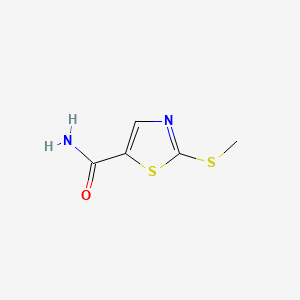


![N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide](/img/structure/B570065.png)
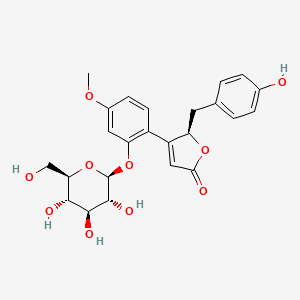
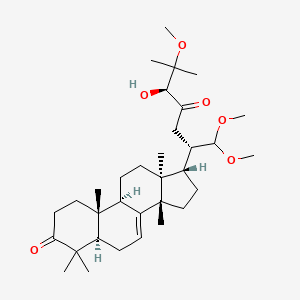

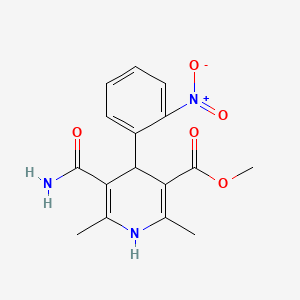
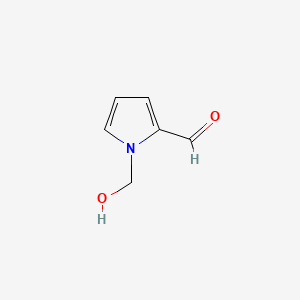
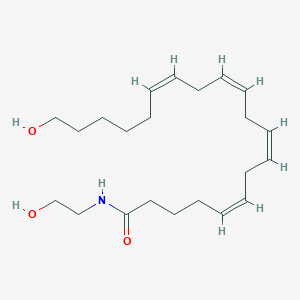
![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)